molecular formula C7H10ClN3O3 B1660943 2-[(5-Nitropyridin-2-yl)amino]ethanol hydrochloride CAS No. 859776-98-0

2-[(5-Nitropyridin-2-yl)amino]ethanol hydrochloride

Cat. No. B1660943
CAS RN: 859776-98-0
M. Wt: 219.62
InChI Key: JAIFVGWHVYBSNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(5-Nitropyridin-2-yl)amino]ethanol hydrochloride is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly used as a reagent in the synthesis of various organic compounds and has shown promising results in various biochemical and physiological studies. In

Mechanism of Action

The mechanism of action of 2-[(5-Nitropyridin-2-yl)amino]ethanol hydrochloride is not fully understood. However, it is believed that this compound acts by inhibiting the activity of certain enzymes involved in the synthesis of various organic compounds. This inhibition leads to the accumulation of certain intermediates, which can then be used in the synthesis of various heterocyclic compounds.
Biochemical and Physiological Effects:
2-[(5-Nitropyridin-2-yl)amino]ethanol hydrochloride has shown promising results in various biochemical and physiological studies. This compound has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities. It has also been shown to inhibit the growth of certain bacteria and fungi.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[(5-Nitropyridin-2-yl)amino]ethanol hydrochloride in lab experiments include its high purity, low toxicity, and ease of handling. However, this compound has certain limitations, such as its limited solubility in water and certain organic solvents. This can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the use of 2-[(5-Nitropyridin-2-yl)amino]ethanol hydrochloride in scientific research. One potential direction is the synthesis of new heterocyclic compounds using this compound as a reagent. These compounds can be tested for their potential applications in various biochemical and physiological studies. Another potential direction is the development of new methods for the synthesis of 2-[(5-Nitropyridin-2-yl)amino]ethanol hydrochloride with higher yields and purity. This can improve the efficiency of its use in various experiments. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of research.

Scientific Research Applications

2-[(5-Nitropyridin-2-yl)amino]ethanol hydrochloride has been extensively used in scientific research due to its potential applications in the synthesis of various organic compounds. This compound is commonly used as a reagent in the synthesis of various heterocyclic compounds, such as pyridine, pyrazole, and imidazole derivatives. These compounds have shown promising results in various biochemical and physiological studies, including anti-inflammatory, antioxidant, and anticancer activities.

properties

IUPAC Name

2-[(5-nitropyridin-2-yl)amino]ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3.ClH/c11-4-3-8-7-2-1-6(5-9-7)10(12)13;/h1-2,5,11H,3-4H2,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAIFVGWHVYBSNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1[N+](=O)[O-])NCCO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5-Nitropyridin-2-yl)amino]ethanol hydrochloride

CAS RN

859776-98-0
Record name Ethanol, 2-[(5-nitro-2-pyridinyl)amino]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=859776-98-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(5-Nitropyridin-2-yl)amino]ethanol hydrochloride
Reactant of Route 2
Reactant of Route 2
2-[(5-Nitropyridin-2-yl)amino]ethanol hydrochloride
Reactant of Route 3
Reactant of Route 3
2-[(5-Nitropyridin-2-yl)amino]ethanol hydrochloride
Reactant of Route 4
Reactant of Route 4
2-[(5-Nitropyridin-2-yl)amino]ethanol hydrochloride
Reactant of Route 5
Reactant of Route 5
2-[(5-Nitropyridin-2-yl)amino]ethanol hydrochloride
Reactant of Route 6
Reactant of Route 6
2-[(5-Nitropyridin-2-yl)amino]ethanol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.